N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride
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Overview
Description
N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a 3-chlorophenyl group and a furan-2-ylmethyl group further enhances its chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride, also known as GNF-Pf-3539, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell survival, metabolism, migration, and cell-cycle control .
Mode of Action
GNF-Pf-3539 acts by inhibiting the interactions between the Epidermal Growth Factor (EGF) and EGFR . This inhibition blocks the activation of EGFR, thereby preventing the initiation of signal transduction cascades that lead to DNA synthesis and cell division and proliferation .
Biochemical Pathways
The inhibition of EGF-EGFR interactions by GNF-Pf-3539 affects several biochemical pathways. Primarily, it impacts the MAPK, PTEN/Akt, and JNK pathways . These pathways are critical for cellular processes such as proliferation and differentiation .
Pharmacokinetics
The pharmacokinetic properties of GNF-Pf-3539, including its Absorption, Distribution, Metabolism, and Excretion (ADME), significantly influence its bioavailability . .
Result of Action
The molecular and cellular effects of GNF-Pf-3539’s action primarily involve the reduction of proliferative processes observed in non-small cell lung carcinoma (NSCLC) . By inhibiting EGF-EGFR interactions, GNF-Pf-3539 prevents the activation of EGFR and the subsequent initiation of signal transduction cascades that lead to cell proliferation .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high affinity for the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell proliferation and differentiation .
Cellular Effects
The cellular effects of N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride are primarily related to its interaction with EGFR. By inhibiting the interaction between EGF and EGFR, this compound can potentially reduce the proliferative processes observed in non-small cell lung carcinoma .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of EGF-EGFR interactions. This compound binds to EGFR, preventing the binding of EGF and thus inhibiting the activation of downstream signaling pathways that lead to cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.
Substitution Reactions:
Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the quinazoline derivative with furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **N2-(4-fluorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine
- **N2-(3-bromophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine
- **N2-(3-chlorophenyl)-N4-(thiophen-2-ylmethyl)quinazoline-2,4-diamine
Uniqueness
N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the furan-2-ylmethyl group may enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O.ClH/c20-13-5-3-6-14(11-13)22-19-23-17-9-2-1-8-16(17)18(24-19)21-12-15-7-4-10-25-15;/h1-11H,12H2,(H2,21,22,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARLTNLYWVHUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)Cl)NCC4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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